molecular formula C10H17N3O B13303712 n-Cyclopentyl-3-isopropyl-1,2,4-oxadiazol-5-amine

n-Cyclopentyl-3-isopropyl-1,2,4-oxadiazol-5-amine

Cat. No.: B13303712
M. Wt: 195.26 g/mol
InChI Key: HGKVIARXMFRKDB-UHFFFAOYSA-N
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Description

n-Cyclopentyl-3-isopropyl-1,2,4-oxadiazol-5-amine is a chemical compound based on the 1,2,4-oxadiazole heterocyclic scaffold, a framework of significant interest in medicinal chemistry and pharmaceutical research . The 1,2,4-oxadiazole ring is a well-known bioisostere for ester and amide functional groups, which can enhance the metabolic stability and pharmacokinetic properties of potential drug candidates . This specific derivative features cyclopentyl and isopropyl substituents, which are common lipophilic groups that can influence the molecule's binding affinity and permeability. 1,2,4-Oxadiazole derivatives have demonstrated a wide spectrum of biological activities in scientific research. They have been investigated extensively as antibacterial agents, with some analogues shown to inhibit critical bacterial enzymes like DNA gyrase and topoisomerase IV, and to exhibit potent activity against pathogens such as Staphylococcus aureus . Furthermore, this class of compounds has been associated with other pharmacological targets, including acting as benzodiazepine receptor ligands, muscarinic receptor agonists, and serotonin (5-HT3) receptor antagonists . The structural features of this compound make it a valuable building block for researchers in drug discovery, particularly in the synthesis of novel antimicrobials and the exploration of structure-activity relationships (SAR) . This product is provided for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

N-cyclopentyl-3-propan-2-yl-1,2,4-oxadiazol-5-amine

InChI

InChI=1S/C10H17N3O/c1-7(2)9-12-10(14-13-9)11-8-5-3-4-6-8/h7-8H,3-6H2,1-2H3,(H,11,12,13)

InChI Key

HGKVIARXMFRKDB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=N1)NC2CCCC2

Origin of Product

United States

Preparation Methods

Step 1: Preparation of the Precursors

Step 2: Cyclization to the Oxadiazole

  • React the amidoxime with an activated isopropyl carboxylic derivative (e.g., isopropyl chloroformate or an ester) under catalytic conditions (pyridine or TBAF) to promote heterocyclization.
  • Alternatively, generate nitrile oxides from isopropyl nitrile derivatives and perform cycloaddition with the amidoxime.

Step 3: Functionalization at the 5-Position

  • Introduce the amino group at the 5-position via nucleophilic substitution or reduction of suitable precursors, ensuring the amino functionality is preserved.

Reaction Conditions:

  • Solvent: Acetonitrile or dichloromethane
  • Catalysts: Pyridine or TBAF
  • Temperature: 60–80°C
  • Reaction time: 12–24 hours

Step 4: Purification

  • Purify via column chromatography, employing silica gel with suitable eluents (hexane-ethyl acetate).

Data Table Summarizing Synthesis Conditions

Method Precursors Catalyst / Reagents Solvent Temperature Time Yield (%) Remarks
Heterocyclization Amidoxime + Acyl chloride Pyridine / TBAF Dichloromethane 25–80°C 2–24h 60–85 Suitable for various derivatives
Cycloaddition Nitrile oxides + Nitriles Transition metal catalysts DMSO / Acetonitrile RT–80°C 16–20h 70–90 Mild, high-yield method
One-pot synthesis Amidoximes + Carboxylic acids NaOH / DMSO DMSO RT 4–24h 11–90 Versatile, moderate yields

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: n-Cyclopentyl-3-isopropyl-1,2,4-oxadiazol-5-amine can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: It can participate in substitution reactions where functional groups on the oxadiazole ring are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Amine derivatives with reduced nitrogen atoms.

    Substitution: Various substituted oxadiazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: n-Cyclopentyl-3-isopropyl-1,2,4-oxadiazol-5-amine is used as a building block in the synthesis of more complex molecules. It is also studied for its reactivity and stability under different conditions.

Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and antiviral agent.

Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes and receptors.

Industry: In the industrial sector, this compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of n-Cyclopentyl-3-isopropyl-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Comparison with Similar 1,2,4-Oxadiazole Derivatives

Structural Modifications and Physicochemical Properties

The table below compares n-cyclopentyl-3-isopropyl-1,2,4-oxadiazol-5-amine with key analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key References
n-Cyclopentyl-3-isopropyl-1,2,4-oxadiazol-5-amine Cyclopentyl (N), Isopropyl (3) C₁₀H₁₅N₃O 193.25 Not reported Not reported
N-Cyclohexyl-3-phenyl-1,2,4-oxadiazol-5-amine (Ox) Cyclohexyl (N), Phenyl (3) C₁₄H₁₇N₃O 243.31 125–127 85
N-Cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazol-5-amine (Ox3) Cyclohexyl (N), 4-Nitrophenyl (3) C₁₃H₁₄N₄O₃ 286.28 201–203 81
3-Phenyl-1,2,4-oxadiazol-5-amine Phenyl (3), -NH₂ (5) C₈H₇N₃O 161.16 Not reported Not reported
n-Isobutyl-3-isopropyl-1,2,4-oxadiazol-5-amine Isobutyl (N), Isopropyl (3) C₈H₁₅N₃O 169.23 Not reported Discontinued
Key Observations:
  • Substituent Effects on Melting Points : Cyclohexyl derivatives with aromatic substituents (e.g., 4-nitrophenyl in Ox3) exhibit higher melting points (201–203°C) compared to aliphatic substituents (e.g., phenyl in Ox: 125–127°C) due to enhanced π-π stacking and rigidity . The absence of aromatic groups in n-cyclopentyl-3-isopropyl may result in lower melting points, similar to n-isobutyl analogs.
  • Molecular Weight and Lipophilicity: The cyclopentyl group reduces molecular weight compared to cyclohexyl analogs (193.25 vs. The isopropyl group at position 3 increases lipophilicity relative to phenyl or nitrophenyl substituents, which may influence membrane permeability in biological systems .

Biological Activity

N-Cyclopentyl-3-isopropyl-1,2,4-oxadiazol-5-amine is a compound from the oxadiazole family, known for its diverse biological activities. This article explores its biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a unique five-membered heterocyclic structure containing nitrogen and oxygen atoms. Its molecular formula is C9H14N4OC_9H_{14}N_4O, characterized by a cyclopentyl group and an isopropyl group that enhance its solubility and receptor binding affinity.

Antimicrobial Activity

Research indicates that compounds with the oxadiazole structure exhibit significant antimicrobial effects. Specifically, this compound has shown activity against various bacterial strains. For instance, derivatives of 1,2,4-oxadiazoles have been documented to possess bactericidal properties superior to standard antibiotics like ciprofloxacin .

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties. Studies suggest that oxadiazole derivatives can inhibit pro-inflammatory cytokines and pathways involved in inflammation . This activity could be beneficial in treating conditions characterized by excessive inflammation.

Anticancer Potential

This compound has been investigated for its anticancer effects. Preliminary studies indicate that it may act as a selective antagonist for the N-methyl-D-aspartate receptor (NR2B), which is implicated in cancer cell proliferation . In vitro assays have shown that related compounds exhibit cytotoxicity against various cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (MEL-8), with some derivatives demonstrating IC50 values in the micromolar range .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. The presence of the cyclopentyl and isopropyl groups enhances its selectivity and potency compared to other similar compounds. The following table summarizes some related compounds and their biological activities:

Compound NameStructure FeaturesBiological Activity
3-Isopropyl-1,2,4-Oxadiazol-5-AmineIsopropyl group; lacks cyclopentylIntermediate in organic synthesis
N-Cyclohexyl-3-isopropyl-1,2,4-Oxadiazol-5-AmineCyclohexyl instead of cyclopentylPotentially similar receptor interactions
5-Amino-1,2,4-Oxadiazole DerivativesVaried substituentsBroad range of biological activities

Case Studies

Several studies have explored the biological activity of oxadiazole derivatives:

  • Anticancer Activity : A study demonstrated that certain oxadiazole derivatives exhibited greater cytotoxicity than doxorubicin against leukemia cell lines (CEM-13 and U937) with sub-micromolar GI50 values .
  • Selective Receptor Binding : Interaction studies using computational docking have indicated that this compound may selectively bind to specific receptors involved in cancer progression.
  • Cytotoxicity Studies : In vitro evaluations revealed that specific derivatives could induce apoptosis in cancer cells while showing minimal toxicity to normal cells at certain concentrations .

Q & A

Basic Research Questions

What are the established synthetic routes for n-Cyclopentyl-3-isopropyl-1,2,4-oxadiazol-5-amine, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of amidoximes with carboxylic acid derivatives under controlled conditions. Key steps include:

  • Cyclization : Reacting cyclopentylamidoxime with isopropyl-substituted carboxylic acid derivatives in polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C for 6–12 hours .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures to achieve >95% purity .
    Optimization : Adjusting stoichiometry (1:1.2 molar ratio of amidoxime to acid), using catalysts like HATU for improved yields, and monitoring reaction progress via TLC or HPLC .

Which analytical techniques are critical for confirming the structural integrity of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify cyclopentyl and isopropyl substituents. For example, cyclopentyl protons appear as multiplet signals at δ 1.5–2.0 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (C11_{11}H19_{19}N3_3O; theoretical MW: 209.15 g/mol) .
  • X-ray Crystallography : For unambiguous confirmation of the oxadiazole ring geometry and substituent orientation .

What are the key physicochemical properties influencing its experimental handling?

  • Solubility : Highly soluble in DMSO (>50 mg/mL) and moderately in ethanol (~10 mg/mL); insoluble in water .
  • Stability : Stable at room temperature in inert atmospheres but degrades under strong acidic/basic conditions (pH <2 or >10) .
  • Melting Point : Expected range: 120–125°C (dependent on crystallization solvent) .

What in vitro assays are recommended for preliminary bioactivity screening?

  • Antimicrobial : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains .
  • Anticancer : MTT assay on cancer cell lines (e.g., HCT-116, MCF-7) with IC50_{50} values compared to 5-fluorouracil .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases (e.g., trypsin) to identify target engagement .

Advanced Research Questions

How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Molecular Docking : Use AutoDock Vina to predict binding modes with targets like EGFR kinase (PDB ID: 1M17). Focus on hydrogen bonding between the oxadiazole ring and catalytic lysine residues .
  • QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with IC50_{50} values to prioritize electron-withdrawing groups at the 3-position .
  • ADMET Prediction : SwissADME to optimize logP (target: 2–3) and reduce hepatotoxicity risks .

How should contradictory data in structure-activity relationship (SAR) studies be resolved?

  • Orthogonal Assays : Validate anticancer activity using both MTT and clonogenic assays to rule out false positives .
  • Metabolite Profiling : LC-MS to identify degradation products that may interfere with bioactivity .
  • Crystallographic Analysis : Resolve ambiguities in substituent orientation affecting target binding .

What strategies improve the pharmacokinetic profile of this compound?

  • Prodrug Design : Introduce acetyl-protected amines to enhance oral bioavailability .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (100–200 nm) for sustained release in tumor microenvironments .
  • CYP450 Inhibition Screening : Assess interactions using human liver microsomes to mitigate metabolic instability .

How can mechanistic studies elucidate its mode of action in cancer cells?

  • Apoptosis Assays : Flow cytometry (Annexin V/PI staining) to quantify early/late apoptotic populations .
  • Western Blotting : Measure caspase-3 cleavage and Bcl-2/Bax ratios post-treatment .
  • ROS Detection : Use DCFH-DA fluorescence to evaluate oxidative stress induction .

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